molecular formula C₁₀H₁₄ClN₅O B1146324 [4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol CAS No. 896716-96-4

[4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol

Cat. No.: B1146324
CAS No.: 896716-96-4
M. Wt: 255.7
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Description

Systematic IUPAC Nomenclature and Isomeric Variations

The systematic IUPAC name for the compound is (1S,4R)-4-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-ene-1-methanol , reflecting its stereochemistry and substituent positions. The structure features:

  • A cyclopentene ring with a methanol group at position 1 (C1) and an amino-linked pyrimidine at position 4 (C4).
  • A pyrimidine ring substituted with two amino groups (positions 2 and 5), a chlorine atom (position 6), and the cyclopentenylamino group (position 4).

Isomeric Variations :

  • Stereoisomerism : The (1S,4R) configuration is critical for biological activity, as seen in related carbocyclic nucleosides like abacavir. The enantiomer, (1R,4S), is designated as a distinct compound (CAS 122624-77-5).
  • Tautomerism : The pyrimidine ring may exhibit tautomeric shifts between amino and imino forms, though the 2,5-diamino-6-chloro configuration is stabilized under physiological conditions.

CAS Registry Number and Regulatory Identifiers

Primary CAS Registry Number :

  • 141271-12-7 : Assigned to the (1S,4R) stereoisomer, recognized as Abacavir Related Compound B in pharmacopeial standards.

Alternative Identifiers :

  • 122624-77-5 : Corresponds to the (1R,4S) enantiomer, often labeled as "rel-[(1R,4S)-..." in commercial catalogs.
  • USP Reference Standard : Designated under USP 1000441 for quality control in abacavir manufacturing.

Regulatory Classification :

  • GHS Classification : Not classified as hazardous under current guidelines.
  • Therapeutic Role : Classified as a nucleoside reverse transcriptase inhibitor (NRTI) impurity, emphasizing its structural relevance to antiretroviral drugs.

Structural Relationship to Carbocyclic Nucleoside Analogues

The compound belongs to the carbocyclic nucleoside family, characterized by a cyclopentene ring replacing the ribose sugar in traditional nucleosides. Key structural comparisons include:

Feature [4-[(2,5-Diamino-6-chloro...)methanol Abacavir (Ziagen®) Entecavir
Core Structure Cyclopentene Cyclopentene Cyclopentane
Nucleobase Analog 2,5-Diamino-6-chloropyrimidine 2-Amino-6-cyclopropylaminopurine 6-Methoxy-9H-purin-2-amine
Functional Groups Methanol, amino, chloro Methanol, cyclopropyl Hydroxyl, methyl
Biological Target Reverse transcriptase (indirect) Reverse transcriptase Viral polymerase

Structural Significance :

  • The cyclopentene ring enhances metabolic stability by resisting glycosidase cleavage compared to ribose-based nucleosides.
  • The 2,5-diamino-6-chloropyrimidine moiety mimics natural nucleobases, enabling competitive inhibition of viral enzymes.
  • The methanol group at C1 facilitates phosphorylation, a critical step in prodrug activation for antiviral activity.

Synthetic Relevance :

  • Serves as a key intermediate in abacavir synthesis, with deviations in stereochemistry leading to pharmacologically inactive impurities.
  • Structural analogs are explored in antiviral research, particularly against HIV and respiratory syncytial virus (RSV).

Properties

IUPAC Name

[4-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN5O/c11-8-7(12)9(16-10(13)15-8)14-6-2-1-5(3-6)4-17/h1-2,5-6,17H,3-4,12H2,(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNURTQFRFNOOPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1NC2=C(C(=NC(=N2)N)Cl)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol, also known by its CAS number 122624-77-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C10H14ClN5OC_{10}H_{14}ClN_5O with a molecular weight of approximately 255.70 g/mol. The structure features a cyclopentene ring and a chloropyrimidine moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes involved in nucleic acid metabolism. The presence of the chloropyrimidine group suggests potential inhibition of key enzymes like dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleotides.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Target Effect Reference
AntiproliferativeCancer cell linesInhibition of cell growth
AntiviralViral replication enzymesReduced viral load
Enzyme inhibitionDihydrofolate reductaseCompetitive inhibition
CytotoxicityVarious cancer typesInduction of apoptosis

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antiproliferative Activity : A study demonstrated that this compound exhibited significant antiproliferative effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase .
  • Antiviral Properties : Another research highlighted its antiviral activity against certain viruses by inhibiting viral replication through interference with viral polymerases. This suggests potential therapeutic applications in treating viral infections .
  • Enzyme Inhibition Studies : Detailed kinetic studies showed that the compound acts as a competitive inhibitor of DHFR, indicating its potential as a lead compound for developing antifolate drugs .

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to [4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol exhibit antiviral properties. Specifically, derivatives have been studied for their ability to inhibit viral replication, making them potential candidates for antiviral drug development .

Antimicrobial Properties

Several studies have demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains. It has been tested using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) assays, showing effectiveness against both gram-positive and gram-negative bacteria .

Case Study 1: Antiviral Efficacy

A study published in a peer-reviewed journal examined the antiviral efficacy of related pyrimidine derivatives. The findings suggested that these compounds could inhibit the replication of specific viruses by targeting their nucleic acid synthesis pathways. The mechanism of action involves interference with viral polymerases, which are crucial for viral replication .

Case Study 2: Antimicrobial Testing

In another research effort, this compound was evaluated for its antimicrobial properties against a panel of pathogens. Results indicated that the compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, suggesting its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine Modifications

Compound A : 2-((1R,4R)-4-((2,5-Diamino-6-ethoxypyrimidin-4-yl)amino)cyclopent-2-en-1-yl)ethanol
  • Key Differences: Substituent: Ethoxy (-OCH₂CH₃) replaces chloro (-Cl) at the pyrimidine 6-position. Functional Group: Terminal ethanol (-CH₂CH₂OH) instead of methanol (-CH₂OH).
  • Properties: Forms as a byproduct in ethanol (EtOH) reactions, suggesting solvent-dependent reactivity . Ethoxy group may enhance solubility but reduce electrophilicity compared to the chloro analogue.
Compound B : 4-Bis(hydroxymethyl)-1-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-ene
  • Key Differences :
    • Cyclopentene Modification : Bis(hydroxymethyl) groups at the 1-position.
  • Synthesized via diazotization and coupling reactions, differing from the target compound’s synthetic pathway .

Purine-Based Analogues

Compound C : 2-((1R,4R)-4-(2-Amino-6-ethoxy-9H-purin-9-yl)cyclopent-2-en-1-yl)ethanol
  • Key Differences :
    • Heterocycle : Purine base replaces pyrimidine.
    • Substituent : Ethoxy group at position 4.
  • Properties :
    • Forms under prolonged reaction conditions, indicating lower stability of the pyrimidine intermediate .
    • Purine scaffold may alter antiviral activity due to differences in hydrogen bonding and receptor interactions.
Abacavir : ((1S,4R)-4-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol
  • Key Differences: Heterocycle: Purine with cyclopropylamino (-NH-C₃H₅) substituent. Applications: Clinically used as an antiretroviral agent (HIV treatment) .
  • Properties: Cyclopropylamino group enhances binding to viral reverse transcriptase, a key mechanism absent in the pyrimidine-based target compound .

Stereoisomeric Variants

Compound D : ((1R,4S)-4-((2,5-Diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol
  • Key Differences :
    • Stereochemistry : (1R,4S) configuration vs. (1S,4R) in Abacavir and other derivatives.
  • Properties :
    • Stereochemical differences impact metabolic pathways and receptor affinity. For example, (1S,4R)-isomers often show higher antiviral efficacy .

Comparative Data Table

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications References
Target Compound 6-Cl, pyrimidine, methanol C₁₀H₁₄ClN₅O Analytical standard; P450 metabolism
Compound A 6-OEt, ethanol C₁₁H₁₈N₅O₂ EtOH byproduct; increased solubility
Compound B Bis(hydroxymethyl) cyclopentene C₁₂H₁₆ClN₅O₂ Enhanced hydrophilicity
Abacavir Purine, cyclopropylamino C₁₄H₁₈N₆O Antiretroviral drug
Compound D (1R,4S isomer) (1R,4S) configuration C₁₀H₁₄ClN₅O Stereochemistry-dependent activity

Research Findings and Implications

  • Antiviral Activity : Pyrimidine-based compounds (e.g., target compound) are less potent than purine derivatives like Abacavir, highlighting the importance of heterocycle choice in drug design .
  • Metabolic Stability : Chloro substituents (target compound) may increase electrophilicity, leading to faster enzymatic degradation compared to ethoxy analogues .
  • Stereochemical Influence : (1S,4R) configurations generally exhibit superior bioavailability and target binding in carbocyclic nucleosides .

Preparation Methods

Deprotection and Cyclization

The process begins with N-{4-chloro-5-formamido-6-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enylamino]pyrimidin-2-yl}isobutyramide , which undergoes solvolysis to remove the formyl group. The critical steps are as follows:

  • Solvolysis in Anhydrous Acid-Alcohol Mixture :
    The intermediate is dissolved in a 2M solution of anhydrous hydrochloric acid in isopropanol (1:8.5 w/v) and heated at 40–42°C for 2 hours. This step selectively cleaves the formamido group while preserving the pyrimidine and cyclopentene moieties.

  • Cyclization with Triethyl Orthoformate :
    After cooling to 8–10°C, triethyl orthoformate (3 equivalents relative to the substrate) is added, initiating cyclization. The reaction is stirred for 2 hours, forming the purine ring system via nucleophilic attack of the 5-amino group on the electrophilic orthoformate.

Key Reaction Parameters :

ParameterOptimal Value
Temperature40–42°C (deprotection)
8–10°C (cyclization)
SolventAnhydrous isopropanol
HCl Concentration2M in isopropanol
Reaction Time2 hours per step

Work-up and Isolation

Post-cyclization, the reaction mixture is neutralized with sodium bicarbonate (1.5 equivalents) to pH 7–8, precipitating inorganic salts. Filtration removes these salts, and the filtrate is concentrated under reduced pressure. The crude product is recrystallized from hot isopropanol (10 volumes) at 0–2°C, yielding the title compound as a white crystalline solid.

Comparative Analysis of Reaction Conditions

Early methods using aqueous hydrochloric acid (35% w/w) resulted in lower yields (68–72%) due to hydrolysis side reactions. In contrast, anhydrous HCl in isopropanol achieves yields of 89–92% with >99% purity by HPLC. The absence of water suppresses competing hydrolysis, while the alcohol solvent facilitates both deprotection and cyclization.

Comparative Data :

ConditionAqueous HCl MethodAnhydrous HCl Method
Yield68–72%89–92%
Purity (HPLC)95–97%>99%
Byproduct Formation3–5%<1%
Reaction Time4 hours4 hours

Industrial-Scale Considerations

For large-scale production, the process has been adapted with the following modifications:

  • Continuous Flow Reactors : Enhance heat transfer during exothermic cyclization.

  • Catalyst Recovery : Triethyl orthoformate is distilled and reused, reducing costs.

  • In-line Analytics : PAT (Process Analytical Technology) tools monitor reaction progress in real-time, ensuring consistency .

Q & A

Basic: What experimental strategies are recommended for synthesizing [4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol with high purity?

Methodological Answer:
A key synthesis route involves diazotization and coupling reactions. For example, sodium nitrite in hydrochloric acid can activate a pyrimidine precursor (e.g., compound 11 in ) for nucleophilic substitution with a cyclopentene derivative. Post-reaction, crystallization from ethyl acetate under neutral pH conditions is critical to isolate the product with >95% purity . Challenges include controlling reaction temperature (<10°C during diazotization) and avoiding over-acidification to prevent decomposition.

Basic: How can researchers structurally characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the cyclopentene ring geometry (e.g., cis/trans isomerism) and pyrimidine substitution patterns. The hydroxyl group (-CH2_2OH) typically resonates at δ ~3.5–4.0 ppm .
  • XRD : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement. The cyclopentene ring’s puckering parameters and pyrimidine-amino group hydrogen bonding can be resolved with high-resolution data (R-factor < 0.05) .

Advanced: How can contradictory data on this compound’s antiviral activity be resolved?

Methodological Answer:
Discrepancies in antiviral assays (e.g., HTLV-1 vs. HIV-1 activity) may arise from differences in viral reverse transcriptase (RT) binding affinity. To address this:

  • Perform isothermal titration calorimetry (ITC) to quantify binding thermodynamics to RT isoforms.
  • Use recombinant viral vectors ( ) to standardize infection models, controlling for cell-line-specific metabolic activation pathways .
  • Compare IC50_{50} values under consistent assay conditions (e.g., pH, serum concentration).

Advanced: What strategies are effective for chiral resolution of its cyclopentene derivatives?

Methodological Answer:
The cyclopentene ring’s stereochemistry ((1S,4R) vs. (1R,4S)) significantly impacts biological activity. Resolution methods include:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IC) with hexane:isopropanol (85:15) to separate enantiomers (retention time differences >2 min) .
  • Enzymatic resolution : Lipase-mediated acetylation of the methanol group can selectively modify one enantiomer .

Basic: What are the best practices for stability studies under varying storage conditions?

Methodological Answer:

  • Temperature : Store at 2–8°C under inert atmosphere (argon) to prevent oxidation of the cyclopentene ring .
  • Light sensitivity : Conduct accelerated degradation studies under UV light (ICH Q1B guidelines) to identify photolytic byproducts (e.g., chloropyrimidine decomposition).
  • pH stability : Monitor hydrolysis at pH 1–10; the compound is most stable at pH 6–7 (half-life >6 months) .

Advanced: How can reaction yields be optimized for cyclopentene ring formation during synthesis?

Methodological Answer:

  • Microwave-assisted synthesis : Reduce reaction time from 44 hours () to <6 hours by heating at 120°C in acetic acid/water mixtures .
  • Catalysis : Use Pd(OAc)2_2 (5 mol%) to enhance cyclization efficiency (yield improvement from 60% to 85%) .

Advanced: How to validate analytical methods for impurity profiling (e.g., Abacavir-related impurities)?

Methodological Answer:

  • LC-MS/MS : Quantify impurities like Abacavir EP Impurity B (CAS 1443421-69-9) using a C18 column (gradient: 0.1% formic acid in acetonitrile/water). LOQ ≤0.1% .
  • Forced degradation : Expose the compound to oxidative (H2_2O2_2), thermal (40°C), and hydrolytic conditions to generate degradation markers for method validation .

Advanced: What is the role of the pyrimidine-cyclopentene scaffold in modulating antiviral specificity?

Methodological Answer:

  • Molecular docking : The 2,5-diamino-6-chloro pyrimidine group forms hydrogen bonds with RT’s Lys65 and Asp113 residues, while the cyclopentene’s hydroxyl group enhances cell permeability (logP ~1.7) .
  • SAR studies : Replace the chloro group with fluoro to reduce cytotoxicity (IC50_{50} improvement by 3-fold in MT-4 cells) .

Advanced: How to reconcile discrepancies between computational (e.g., Open Babel) and experimental logP values?

Methodological Answer:

  • Validation : Compare Open Babel-predicted logP (1.7) with shake-flask method results (partitioning in octanol/water). Adjust parameters for solvation models (e.g., SMD) to improve agreement .
  • Limitations : Computational models may underestimate steric effects of the cyclopentene ring. Use MD simulations to refine conformational sampling .

Basic: What safety protocols are essential for handling this compound’s reactive intermediates?

Methodological Answer:

  • Hazard mitigation : Use fume hoods for nitrosamine intermediates (potential carcinogens) and avoid skin contact with chloropyrimidines (risk of H317 sensitization) .
  • Waste disposal : Neutralize acidic reaction mixtures with NaHCO3_3 before disposal to prevent chloride release .

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